molecular formula C16H16N4O4S B022030 4-Desmethoxy-4-nitro Omeprazole CAS No. 317807-10-6

4-Desmethoxy-4-nitro Omeprazole

Cat. No.: B022030
CAS No.: 317807-10-6
M. Wt: 360.4 g/mol
InChI Key: PFDONLPWKWJOCD-UHFFFAOYSA-N
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Description

4-Desmethoxy-4-nitro Omeprazole: is a derivative of Omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. This compound is characterized by the absence of a methoxy group and the presence of a nitro group, which distinguishes it from its parent compound, Omeprazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethoxy-4-nitro Omeprazole typically involves the nitration of 4-Desmethoxy Omeprazole. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the desired position on the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Desmethoxy-4-nitro Omeprazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Desmethoxy-4-nitro Omeprazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Desmethoxy-4-nitro Omeprazole is similar to that of Omeprazole. It acts as a proton pump inhibitor by binding to the H+/K+ ATPase enzyme in the gastric parietal cells, thereby inhibiting the final step of acid production. This leads to a reduction in gastric acid secretion and provides relief from acid-related disorders .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-9-7-17-14(10(2)15(9)20(21)22)8-25(23)16-18-12-5-4-11(24-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDONLPWKWJOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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